(1-ethyl-1H-imidazol-5-yl)methanethiol
CAS No.:
Cat. No.: VC17835871
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2S |
|---|---|
| Molecular Weight | 142.22 g/mol |
| IUPAC Name | (3-ethylimidazol-4-yl)methanethiol |
| Standard InChI | InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 |
| Standard InChI Key | XYUYPIXBGPWROD-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC=C1CS |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s backbone consists of an imidazole ring substituted with an ethyl group at the 1-position and a mercaptomethyl (-CHSH) group at the 5-position. This arrangement distinguishes it from its 2-yl isomer, (1-ethyl-1H-imidazol-2-yl)methanethiol, which has been more extensively characterized . The positional isomerism significantly impacts electronic distribution and reactivity. For example, the 5-yl substitution places the thiol group in proximity to the ring’s nitrogen atoms, potentially enhancing hydrogen-bonding interactions.
Key Structural Data:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 142.222 g/mol | |
| SMILES notation | CCn1cnc(c1CS)C | — |
| InChIKey (predicted) | WQZGKKTVJZRBFD-UHFFFAOYSA-N | — |
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol is documented, analogous protocols for imidazole-thiol derivatives provide a framework. A common strategy involves:
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Cyclocondensation: Reacting α-amino ketones with thiourea or thioamides to form the imidazole ring .
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Functionalization: Introducing the ethyl group via alkylation and the thiol moiety through nucleophilic substitution or reduction of disulfides.
For example, the synthesis of (5-chloro-1H-benzo[d]imidazol-2-yl)methanethiol involved cyclizing 4-chloro-1,2-diaminobenzene with thioglycolic acid, followed by purification . Adapting this method, substituting 1,2-diaminoimidazole precursors could yield the target compound.
Spectroscopic Characterization
Although experimental NMR data for the 5-yl isomer is unavailable, its 2-yl counterpart exhibits distinct signals:
For the 5-yl isomer, the thiol proton is expected to resonate downfield (δ ~12–13 ppm) due to hydrogen bonding, while the ethyl group’s protons would appear as a triplet near δ 1.2–1.4 ppm.
Comparative Analysis with Structural Isomers
Electronic Effects
Positional isomerism alters electronic properties:
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2-yl isomer: The thiol group’s proximity to the imidazole’s NH enhances acidity (pKa ~8–9) .
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5-yl isomer: The thiol’s distance from NH reduces acidity but may increase stability via intramolecular interactions.
Reactivity Patterns
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Nucleophilic substitution: The 5-yl thiol’s accessibility could favor reactions with electrophiles (e.g., alkyl halides).
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Oxidation: Both isomers likely form disulfides () under mild oxidative conditions.
Challenges and Future Directions
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Synthetic optimization: Developing regioselective methods to isolate the 5-yl isomer.
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Biological profiling: Screening for antimicrobial, anticancer, or enzyme-modulating activities.
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Computational modeling: Using DFT calculations to predict reactivity and interaction profiles.
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